molecular formula C18H28N4O2S B5441445 N-[2-(tert-butylthio)ethyl]-2-[3-oxo-1-(2-pyridinylmethyl)-2-piperazinyl]acetamide

N-[2-(tert-butylthio)ethyl]-2-[3-oxo-1-(2-pyridinylmethyl)-2-piperazinyl]acetamide

Cat. No.: B5441445
M. Wt: 364.5 g/mol
InChI Key: VRADUIIAVSSTEW-UHFFFAOYSA-N
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Description

The compound “N-[2-(tert-butylthio)ethyl]-2-[3-oxo-1-(2-pyridinylmethyl)-2-piperazinyl]acetamide” is a complex organic molecule. It contains several functional groups, including a tert-butylthio group, an amide group, and a piperazine ring .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a cyclic structure (piperazine ring). The tert-butylthio group is an organosulfur group, which may impart certain chemical properties to the molecule . The piperazine ring is a saturated six-membered ring containing two nitrogen atoms, which is often found in pharmaceuticals .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present in the molecule. For instance, the amide group might undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine . The piperazine ring could potentially undergo reactions at the nitrogen atoms .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar functional groups like the amide might increase its solubility in polar solvents . The tert-butylthio group could potentially contribute to the compound’s volatility or odor .

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s difficult to predict its mechanism of action. Compounds containing a piperazine ring are often found in pharmaceuticals, where the piperazine ring may be involved in binding to biological targets .

Properties

IUPAC Name

N-(2-tert-butylsulfanylethyl)-2-[3-oxo-1-(pyridin-2-ylmethyl)piperazin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O2S/c1-18(2,3)25-11-9-20-16(23)12-15-17(24)21-8-10-22(15)13-14-6-4-5-7-19-14/h4-7,15H,8-13H2,1-3H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRADUIIAVSSTEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SCCNC(=O)CC1C(=O)NCCN1CC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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